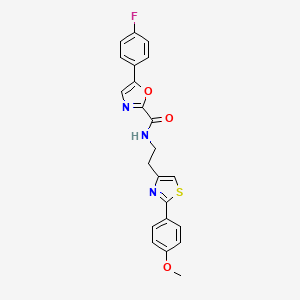

5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide

Description

Historical Development of Thiazole-Oxazole Hybrid Compounds in Medicinal Chemistry

Thiazole and oxazole rings have been pivotal in medicinal chemistry due to their prevalence in natural products and synthetic drugs. The hybridization of these scaffolds emerged as a strategy to synergize their pharmacological properties. Early work focused on simple fused-ring systems, but advancements in regioselective synthesis enabled the creation of non-fused hybrids with tailored bioactivity. For example, Hantzsch-thiazole synthesis facilitated the integration of thiazole units into polyheterocyclic frameworks, while oxazolone derivatives gained traction as cysteine hydrolase inhibitors.

The compound 5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide exemplifies modern hybridization approaches. Its design combines a 5-aryloxazole core linked via a carboxamide bridge to a thiazole-containing side chain—a structural motif shown to enhance target engagement and metabolic stability in related analogs. Recent studies highlight such hybrids as potent enzyme inhibitors, with IC~50~ values often in the nanomolar range.

Relevance of Fluorophenyl and Methoxyphenyl Substitution Patterns in Bioactive Heterocycles

Fluorophenyl and methoxyphenyl groups are strategically employed to modulate electronic, steric, and pharmacokinetic properties. The 4-fluorophenyl moiety in the oxazole ring enhances metabolic stability by reducing oxidative metabolism at the para position, a phenomenon observed in acid ceramidase inhibitors like compound 32b . Concurrently, the 4-methoxyphenyl group on the thiazole ring contributes to π-stacking interactions with aromatic residues in enzyme binding pockets, as demonstrated in thiazole-pyrazoline hybrids targeting BRAF V600E.

These substitutions also influence solubility; fluorine’s electronegativity increases membrane permeability, while methoxy groups improve aqueous solubility through weak hydrogen bonding. Comparative studies of analogs show that replacing 4-fluorophenyl with chlorophenyl or methylphenyl reduces potency by 3–5-fold, underscoring fluorine’s unique role.

Significance of Carboxamide Linkages in Heterocyclic Drug Design

Carboxamide bridges serve as versatile connectors that balance rigidity and flexibility. In the target compound, the carboxamide between the oxazole and thiazole-ethyl chain enables optimal spatial orientation for binding while maintaining conformational freedom. This design mirrors strategies used in AC inhibitors, where carboxamides improve hydrogen bonding with catalytic residues like Asn329 and Asp331.

The carboxamide’s hydrogen-bonding capacity is critical: replacing it with ester or ether linkages in related compounds diminishes activity by disrupting key interactions. Additionally, the ethyl spacer between the thiazole and carboxamide mitigates steric hindrance, a feature validated in SAR studies of thiazole-linked pyrazolines.

Research Trajectory and Contemporary Challenges

Current research aims to optimize thiazole-oxazole hybrids for selectivity and oral bioavailability. Challenges include:

Properties

IUPAC Name |

5-(4-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O3S/c1-28-18-8-4-15(5-9-18)22-26-17(13-30-22)10-11-24-20(27)21-25-12-19(29-21)14-2-6-16(23)7-3-14/h2-9,12-13H,10-11H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFCDQVJKXPYDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=NC=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 5-(4-fluorophenyl)-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)oxazole-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological evaluations, particularly focusing on its pharmacological properties.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions that create the oxazole and thiazole rings, which are crucial for its biological activity. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.

Structural Data

The molecular formula of the compound is , with a molecular weight of 428.50 g/mol. The structural arrangement includes a fluorophenyl group, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.

Antiviral Activity

Recent studies have indicated that compounds containing thiazole rings exhibit significant antiviral properties. For instance, derivatives similar to the target compound have shown efficacy against various viral targets, including Hepatitis C virus (HCV) NS5B polymerase with IC50 values in the low micromolar range . The presence of the thiazole moiety is critical for enhancing antiviral activity through mechanisms such as inhibition of viral replication.

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Thiazole derivatives have been reported to exhibit moderate to high antibacterial effects against Gram-positive and Gram-negative bacteria. For example, related compounds demonstrated minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus respectively .

The biological evaluation of this compound has revealed cytotoxic effects on various cancer cell lines. The mechanism of action is hypothesized to involve the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation . This property is particularly relevant in cancer therapeutics as it can selectively target tumor cells while sparing normal cells.

Case Studies

- Antiviral Efficacy : A study evaluated a series of thiazole derivatives against HCV NS5B polymerase, finding that modifications at the 2-position significantly enhanced antiviral potency, suggesting that similar modifications in our target compound could yield improved results .

- Antimicrobial Testing : Another investigation assessed various thiazole-based compounds for their antibacterial properties, reporting MIC values that indicate strong activity against several bacterial strains. The findings suggest that our target compound may also have broad-spectrum antimicrobial effects .

- Cytotoxicity Studies : Research on related thiazole compounds indicated that they could induce ferroptosis in cancer cells at low nanomolar concentrations, highlighting the potential for our compound to be developed as an anticancer agent .

Comparison with Similar Compounds

Core Heterocycle Modifications

Oxazole vs. Isoxazole

- Target Compound (Oxazole): The oxazole ring (two nitrogens, one oxygen) offers distinct electronic properties compared to isoxazole (one nitrogen, one oxygen).

Thiazole vs. Triazole

- Target Compound (Thiazole) : The thiazole’s sulfur atom may enhance metal-binding capacity, unlike triazoles in (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ). Triazoles in exhibited tautomerism (thione ↔ thiol), which could destabilize target interactions compared to the rigid thiazole in the target compound .

Substituent Effects

Fluorophenyl vs. Halogenated Aryl Groups

- The 4-fluorophenyl group in the target compound likely improves metabolic stability compared to 4-chloro or 4-bromo substituents in ’s triazoles. Fluorine’s electronegativity enhances binding to hydrophobic pockets without steric hindrance .

Methoxyphenyl vs. Sulfonyl/Sulfur-Containing Groups

- The 4-methoxyphenyl substituent on the thiazole ring increases solubility via the methoxy group, contrasting with sulfonyl groups in ’s triazoles (e.g., 4-(4-X-phenylsulfonyl)phenyl ), which may reduce cell permeability due to higher polarity .

Pharmacokinetic and Physicochemical Properties

Key Observations :

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

Answer:

The synthesis involves multi-step reactions, including the formation of the oxazole and thiazole rings, followed by coupling via carboxamide linkages. Key steps include:

- Oxazole formation : Condensation of 2-furaldehyde derivatives with fluorophenyl precursors under reflux in anhydrous THF .

- Thiazole synthesis : Cyclization using Lawesson’s reagent or sodium azide, with strict temperature control (60–80°C) to avoid side reactions .

- Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF at 0–4°C to minimize hydrolysis .

Optimization tips : - Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced: How can researchers resolve contradictions in reported biological activity data across experimental models?

Answer:

Discrepancies often arise from differences in:

- Biological models : Cell lines (e.g., HEK293 vs. HeLa) may express varying target receptor densities .

- Assay conditions : ATP concentrations in kinase assays (e.g., 1 µM vs. 10 µM) alter IC50 values .

Methodological solutions : - Standardize protocols : Use harmonized assay buffers (e.g., Tris-HCl pH 7.4, 1 mM DTT).

- Dose-response validation : Test multiple concentrations (10 nM–100 µM) across ≥3 independent replicates.

- Orthogonal assays : Combine enzymatic assays with cellular viability (MTT) and binding studies (SPR) to cross-validate activity .

Basic: What spectroscopic and chromatographic methods are recommended for characterizing purity and structural integrity?

Answer:

Key techniques :

| Method | Application | Detection Limit | Reference |

|---|---|---|---|

| 1H/13C NMR | Confirm regiochemistry of oxazole | 0.5–1.0 mol% impurity | |

| HRMS (ESI-TOF) | Verify molecular ion ([M+H]+) | ppm error < 5 | |

| HPLC-DAD | Quantify purity (>95%) | 0.1% w/w | |

| FT-IR | Detect carbonyl (C=O, ~1680 cm⁻¹) | N/A | |

| Protocol : Use deuterated DMSO for NMR solubility; calibrate HRMS with internal standards (e.g., sodium trifluoroacetate) . |

Advanced: What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

Answer:

SAR studies require systematic modifications and functional assays:

- Core modifications : Synthesize analogs with pyridine or pyrimidine replacing oxazole to assess ring flexibility .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO2) on the fluorophenyl ring to evaluate electronic impacts on binding .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Ser123 of target kinase) .

Data interpretation : Correlate IC50 values with steric/electronic parameters (Hammett constants, LogP) using multivariate regression .

Advanced: How should in vivo pharmacokinetic studies be designed to evaluate bioavailability and metabolic stability?

Answer:

Study design :

- Animal models : Use Sprague-Dawley rats (n=6/group) for IV (1 mg/kg) and oral (10 mg/kg) dosing .

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

Analytical methods : - LC-MS/MS : Quantify compound in plasma (LLOQ: 1 ng/mL) using deuterated internal standards .

- Metabolite ID : Perform HRMS/MS fragmentation to detect phase I/II metabolites (e.g., glucuronidation at thiazole-NH) .

Key parameters : Calculate AUC, Cmax, t1/2, and bioavailability (F > 20% indicates suitability for further development) .

Basic: What are the critical considerations for ensuring reproducibility in biological assays?

Answer:

- Cell culture : Use low-passage cells (<20 passages) and validate mycoplasma-free status .

- Compound handling : Prepare fresh DMSO stocks (10 mM) to avoid freeze-thaw degradation .

- Controls : Include vehicle (0.1% DMSO) and positive controls (e.g., staurosporine for kinase inhibition) in all assays .

Advanced: How can computational modeling guide the optimization of this compound’s selectivity?

Answer:

- Target profiling : Perform homology modeling for off-target receptors (e.g., GPCRs) to predict cross-reactivity .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (AMBER) to identify flexible binding pockets .

- Selectivity filters : Prioritize analogs with >10-fold selectivity in kinase panel screens (e.g., Eurofins KinaseProfiler) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.